Methyl 5-[[4-(ethylcarbamoyl)anilino]methyl]-1-methylpyrrole-2-carboxylate
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Overview
Description
Methyl 5-[[4-(ethylcarbamoyl)anilino]methyl]-1-methylpyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with various functional groups, including an ethylcarbamoyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[[4-(ethylcarbamoyl)anilino]methyl]-1-methylpyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Anilino Group: The anilino group can be introduced via a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a suitable leaving group on the pyrrole ring.
Carbamoylation: The ethylcarbamoyl group can be introduced through a reaction with ethyl isocyanate.
Esterification: The methyl ester group is typically introduced through a Fischer esterification reaction, where the carboxylic acid group on the pyrrole ring reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[[4-(ethylcarbamoyl)anilino]methyl]-1-methylpyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl or ester groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 5-[[4-(ethylcarbamoyl)anilino]methyl]-1-methylpyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Methyl 5-[[4-(ethylcarbamoyl)anilino]methyl]-1-methylpyrrole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[[4-(methylcarbamoyl)anilino]methyl]-1-methylpyrrole-2-carboxylate
- Methyl 5-[[4-(propylcarbamoyl)anilino]methyl]-1-methylpyrrole-2-carboxylate
Uniqueness
Methyl 5-[[4-(ethylcarbamoyl)anilino]methyl]-1-methylpyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of the ethylcarbamoyl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds with different carbamoyl groups.
Properties
IUPAC Name |
methyl 5-[[4-(ethylcarbamoyl)anilino]methyl]-1-methylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-18-16(21)12-5-7-13(8-6-12)19-11-14-9-10-15(20(14)2)17(22)23-3/h5-10,19H,4,11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGVTIGVSHCSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NCC2=CC=C(N2C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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